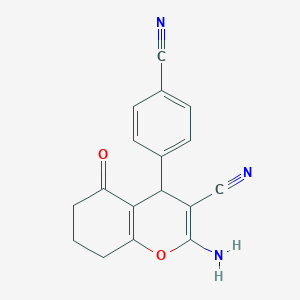![molecular formula C60H36N2O11 B15019228 oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)](/img/structure/B15019228.png)
oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
-5-Carboxylate is a chemical compound characterized by the presence of a carboxylate group attached to the fifth position of its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of -5-carboxylate typically involves the introduction of a carboxylate group into a precursor molecule. One common method is the oxidation of a corresponding -5-alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the carboxylate group.
Industrial Production Methods
In industrial settings, -5-carboxylate can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert -5-carboxylate into other carboxylic acid derivatives.
Reduction: Reduction reactions can transform -5-carboxylate into -5-alcohols or other reduced forms.
Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of -5-carboxylate can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
-5-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: -5-Carboxylate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of -5-carboxylate compounds in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of -5-carboxylate involves its interaction with specific molecular targets and pathways. The carboxylate group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of -5-carboxylate.
相似化合物的比较
Similar Compounds
-4-Carboxylate: Similar in structure but with the carboxylate group at the fourth position.
-6-Carboxylate: Similar in structure but with the carboxylate group at the sixth position.
-5-Hydroxylate: Contains a hydroxyl group instead of a carboxylate group at the fifth position.
Uniqueness
-5-Carboxylate is unique due to its specific positioning of the carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C60H36N2O11 |
|---|---|
分子量 |
960.9 g/mol |
IUPAC 名称 |
[4-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenoxy]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C60H36N2O11/c63-53(39-7-3-1-4-8-39)33-15-37-11-19-43(20-12-37)61-55(65)49-31-17-41(35-51(49)57(61)67)59(69)72-47-27-23-45(24-28-47)71-46-25-29-48(30-26-46)73-60(70)42-18-32-50-52(36-42)58(68)62(56(50)66)44-21-13-38(14-22-44)16-34-54(64)40-9-5-2-6-10-40/h1-36H/b33-15+,34-16+ |
InChI 键 |
CIVHDKXNINJZFV-KXJQYHRCSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C(=O)N(C8=O)C9=CC=C(C=C9)/C=C/C(=O)C1=CC=CC=C1)C=C7 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=C(C=C9)C=CC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine](/img/structure/B15019147.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019151.png)
![2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B15019160.png)
![6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15019165.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B15019172.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B15019178.png)
![ethyl (2E)-2-[(4aR,6aS,6bS)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]hydrazinecarboxylate](/img/structure/B15019184.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019199.png)
![4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15019210.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B15019217.png)
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019222.png)

![3-Fluoro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15019237.png)

